molecular formula C7H8N2O2 B1294320 2-Amino-N-hydroxybenzamide CAS No. 5623-04-1

2-Amino-N-hydroxybenzamide

Cat. No. B1294320
Key on ui cas rn: 5623-04-1
M. Wt: 152.15 g/mol
InChI Key: VMKPDXOZTSISIW-UHFFFAOYSA-N
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Patent
US04642322

Procedure details

48 parts of NaOH are introduced into 300 parts of water. 41.6 parts of NH2OH.HCl are added in portions, with cooling, followed by 45.2 parts of methyl anthranilate. After the mixture has been left to stand at room temperature for 3 days, the solution is concentrated and concentrated hydrochloric acid is added to the residue thus obtained until the pH is 6. After the mixture has been filtered and the filtrate has been washed with ethanol, anthranilic acid hydroxylamide is obtained as colourless crystals of melting point 140°-142° C. with a yield of 85%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[NH2:3]O.Cl.[C:6]([O:15]C)(=O)[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[NH2:9]>O>[OH:1][NH:3][C:6](=[O:15])[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[NH2:9] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO.Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
WAIT
Type
WAIT
Details
After the mixture has been left
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid is added to the residue
CUSTOM
Type
CUSTOM
Details
thus obtained until the pH is 6
FILTRATION
Type
FILTRATION
Details
After the mixture has been filtered
WASH
Type
WASH
Details
the filtrate has been washed with ethanol

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ONC(C=1C(N)=CC=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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